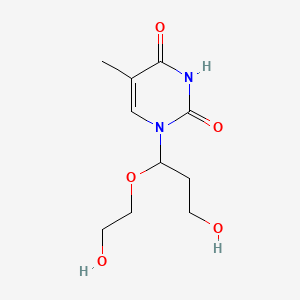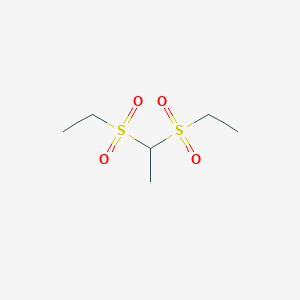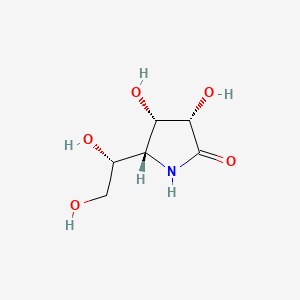
2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- is a complex organic compound that belongs to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring. The specific structure of this compound includes multiple hydroxyl groups, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which may include simple organic molecules such as amino acids or other nitrogen-containing compounds.
Cyclization Reaction: The formation of the pyrrolidinone ring is achieved through a cyclization reaction, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids or bases for cyclization, metal catalysts for hydroxylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of multiple hydroxyl groups can influence its interaction with biological molecules, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The specific arrangement of functional groups can affect its pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of 2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
2-Pyrrolidinone: A simpler analog without the additional hydroxyl groups.
N-Methyl-2-pyrrolidone: A derivative with a methyl group on the nitrogen atom.
γ-Butyrolactone: A related lactone with a different ring structure.
Uniqueness
The uniqueness of 2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- lies in its specific arrangement of hydroxyl groups and the stereochemistry of the molecule. These features can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
117821-06-4 |
|---|---|
分子式 |
C6H11NO5 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
(3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h2-5,8-11H,1H2,(H,7,12)/t2-,3+,4-,5-/m0/s1 |
InChI 键 |
ZWFBJVLZKRFADK-QTBDOELSSA-N |
手性 SMILES |
C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)O)O |
规范 SMILES |
C(C(C1C(C(C(=O)N1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


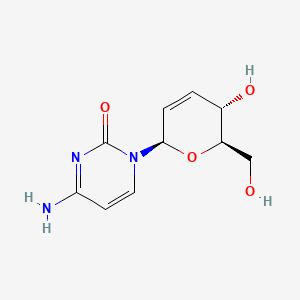
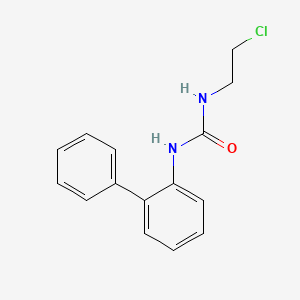
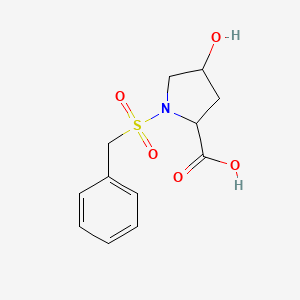
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
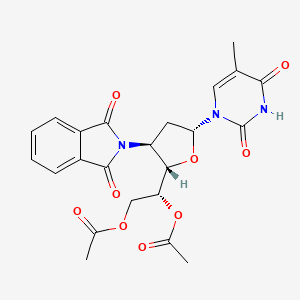
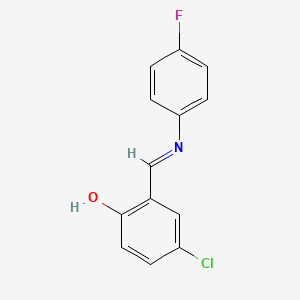
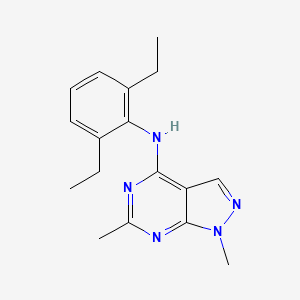
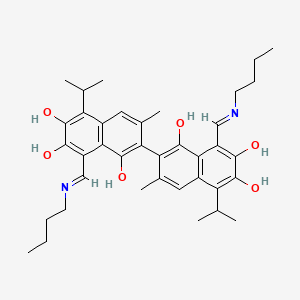
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)

